![molecular formula C5H6IN3 B582076 4-Amino-6-iodo-2-methylpyrimidine CAS No. 943006-46-0](/img/structure/B582076.png)
4-Amino-6-iodo-2-methylpyrimidine
Overview
Description
4-Amino-6-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to life.
Mechanism of Action
Biochemical Pathways:
While specific pathways affected by “4-Amino-6-iodo-2-methylpyrimidine” are not explicitly described, we can infer that it may impact nucleic acid metabolism. Pyrimidines play a crucial role in DNA and RNA synthesis. Alterations in their availability or utilization could affect cell division, growth, and repair. Experimental evidence is required to confirm this hypothesis .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability and efficacy. For instance:
: Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link
Biochemical Analysis
Biochemical Properties
It is known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This property allows it to act as a nucleophile, attacking the carbon of an aldehyde .
Molecular Mechanism
It is suggested that the compound can be involved in nucleophilic reactions, potentially influencing the function of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-iodo-2-methylpyrimidine typically involves the iodination of 2-methyl-4-aminopyrimidine. One common method includes the reaction of 2-methyl-4-aminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
4-Amino-6-iodo-2-methylpyrimidine serves as an essential building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules, particularly in the development of new drugs.
Synthesis of Sulfonamides
One notable application is its role in synthesizing sulfonamide drugs, which are widely used for their antibacterial properties. The compound can be transformed into sulfanilamide derivatives, which have been utilized in treating bacterial infections due to their effectiveness against a broad spectrum of pathogens .
Antiviral and Anticancer Agents
Research indicates that derivatives of this compound exhibit potential antiviral and anticancer activities. For instance, compounds derived from this pyrimidine have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
Agricultural Applications
In addition to its pharmaceutical uses, this compound is employed in agricultural chemistry. It acts as an intermediate in synthesizing agrochemicals, particularly herbicides and fungicides.
Development of Herbicides
The compound's ability to modify biological pathways makes it suitable for developing herbicides that target specific plant enzymes, thereby controlling weed growth without harming crops . This specificity is crucial for sustainable agriculture practices.
Case Study: Synthesis of Antiviral Compounds
A recent study highlighted the synthesis of antiviral agents using this compound as a precursor. Researchers reported a series of reactions leading to compounds with significant activity against viral infections, demonstrating the compound's versatility in pharmaceutical applications .
Case Study: Agricultural Chemical Development
Another case study focused on the development of a novel herbicide derived from this compound. The study detailed the synthesis process and field trials, which showed effective weed control while minimizing environmental impact .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Synthesis of sulfonamides | Effective against bacterial infections |
Development of antiviral agents | Promising results in inhibiting tumor growth | |
Agriculture | Development of herbicides | Targeted action against weeds |
Synthesis of fungicides | Improved crop yield with reduced environmental impact |
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodo-2-methylpyrimidine:
4-Amino-6-chloro-2-methylpyrimidine: Chlorine instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness
The iodine atom enhances the compound’s ability to participate in coupling reactions, while the amino group provides sites for further functionalization .
Biological Activity
4-Amino-6-iodo-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group at the 4-position and an iodine atom at the 6-position of the pyrimidine ring. The molecular formula is with a molecular weight of approximately 221.02 g/mol. The iodine substitution enhances the compound's reactivity in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.
While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that it may influence nucleic acid metabolism . Pyrimidines are essential components of DNA and RNA, and alterations in their availability can affect cellular processes such as division, growth, and repair .
Biochemical Pathways
Research suggests that compounds similar to this compound may affect:
- Nucleic Acid Synthesis : By influencing pyrimidine levels, it could impact DNA and RNA synthesis.
- Cellular Growth : Changes in nucleic acid metabolism can lead to altered cell proliferation rates.
Antimicrobial Properties
Studies have indicated that related pyrimidine compounds exhibit antimicrobial activity , suggesting potential applications for this compound in treating infections . The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Anticancer Potential
There is emerging evidence that pyrimidine derivatives possess anticancer properties . For instance, some studies have shown that modifications at the C6 position can enhance potency against various cancer cell lines .
Applications in Research and Medicine
The compound has several applications across different fields:
- Medicinal Chemistry : It serves as a precursor for synthesizing other biologically active compounds.
- Biological Studies : Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Pharmaceutical Development : Potential therapeutic agent in developing new treatments for cancer and bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or related compounds:
Properties
IUPAC Name |
6-iodo-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHINVBVMNLSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716726 | |
Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943006-46-0 | |
Record name | 6-Iodo-2-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943006-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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